molecular formula C23H28N4O4S B2757211 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1113122-21-6

2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2757211
CAS No.: 1113122-21-6
M. Wt: 456.56
InChI Key: XHDDQPOKZGKJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[4,3-d]pyrimidin-4(3H)-one core, a bicyclic scaffold with a partially saturated pyridine ring fused to a pyrimidinone ring. Key structural elements include:

  • A 5-methyloxazole substituent at position 2 of the pyrido-pyrimidinone core, bearing a 4-methoxyphenyl group.
  • A thioether linkage (-S-) connecting the oxazole-methyl group to the pyrido-pyrimidinone system.
  • A 3-methoxypropyl chain at position 6 of the pyrido ring, enhancing solubility and modulating steric interactions.

Its synthesis likely involves multi-step heterocyclization, as seen in related pyrimidinone derivatives .

Properties

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-6-(3-methoxypropyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S/c1-15-20(24-22(31-15)16-5-7-17(30-3)8-6-16)14-32-23-25-19-9-11-27(10-4-12-29-2)13-18(19)21(28)26-23/h5-8H,4,9-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDDQPOKZGKJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=C(CN(CC4)CCCOC)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS Number: 1113122-21-6) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O4SC_{23}H_{28}N_{4}O_{4}S, with a molecular weight of 456.6 g/mol. The structure features multiple functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC23H28N4O4S
Molecular Weight456.6 g/mol
CAS Number1113122-21-6

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds in the tetrahydropyrido[4,3-d]pyrimidine class have shown promising antibacterial and antifungal properties.
  • Anticancer Potential : The presence of methoxy and oxazole groups is associated with enhanced anticancer activity in related structures.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or infection processes.
  • Disruption of Cellular Signaling : By interacting with key signaling pathways, it could alter cellular responses to external stimuli.
  • DNA Interaction : Some derivatives have been noted for their ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds and their derivatives:

  • Anticancer Studies :
    • A study on tetrahydropyrido derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance activity .
    • Another research indicated that methoxy-substituted pyrimidines exhibited potent inhibition against tumor growth in vivo .
  • Antimicrobial Studies :
    • Compounds featuring the oxazole ring have been reported to show activity against both Gram-positive and Gram-negative bacteria .
    • A comparative analysis revealed that modifications in the methoxy groups significantly influenced the antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural similarities and differences with key analogues, emphasizing pharmacological and synthetic relevance:

Compound Name / Core Structure Key Substituents Pharmacological Activity Synthesis Pathway Reference
Target Compound : Pyrido[4,3-d]pyrimidin-4(3H)-one - 5-Methyloxazolyl-(4-methoxyphenyl)
- 3-Methoxypropyl chain
- Thioether linkage
Hypothesized kinase inhibition (based on core similarity to kinase inhibitors) Likely involves oxazole cyclization and thioether coupling (analogous to )
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., from ) Varied substituents at positions 2 and 6 Antifolate activity (targeting dihydrofolate reductase) Two-step heterocyclization from diaminopyridine precursors
Thienotriazolopyrimidinones (e.g., from ) Thieno-triazole fused core; aryl/alkyl substituents Cytotoxicity against CNE2 (nasopharyngeal), MCF-7 (breast) cancer cells (IC₅₀: 1–10 µM) Multi-step cyclization from thienopyrimidine precursors
6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidine-2(1H)-thione Oxadiazole and thione groups; methylphenyl substituents Unspecified bioactivity (structural focus on thione reactivity) Oxadiazole formation via nitrile cyclization
5-(4-Methoxybenzoyl)-6-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Aryl-thioxo groups; methoxyphenyl substituents Not reported (synthetic focus) Biginelli-like condensation with thiourea

Key Observations

Core Structure Variations: The target compound’s pyrido[4,3-d]pyrimidinone core differs from pyrido[2,3-d]pyrimidinones () in ring fusion position, impacting binding pocket compatibility . Thienotriazolopyrimidines () exhibit fused thiophene and triazole rings, enhancing planar rigidity compared to the target compound’s oxazole-thioether flexibility .

Substituent Effects :

  • The 3-methoxypropyl chain in the target compound may improve solubility over analogues with rigid aryl groups (e.g., ).
  • Thioether vs. Thione Groups : The thioether linkage in the target compound offers stability compared to thione-containing derivatives (), which may undergo redox-mediated transformations .

The oxazole moiety may confer kinase selectivity, as seen in oxazole-containing kinase inhibitors (e.g., imatinib derivatives) .

Synthetic Complexity: The target compound’s synthesis likely requires oxazole cyclization (e.g., via Hantzsch synthesis) and thioether coupling, analogous to methods in and . Challenges include regioselectivity in pyrido-pyrimidinone formation and steric hindrance during thioether linkage installation.

Preparation Methods

Formation of the Tetrahydropyridine Ring

The tetrahydropyridine subunit is constructed by hydrogenating a pyridine precursor. For example, 3-cyano-4-methoxypyridine undergoes catalytic hydrogenation (H₂, Pd/C) to yield 3-aminomethyl-4-methoxypiperidine, which is subsequently protected as a tert-butoxycarbonyl (Boc) derivative.

Cyclocondensation to Form the Pyrimidinone Ring

The Boc-protected piperidine reacts with ethyl cyanoacetate and urea under acidic conditions (HCl, ethanol, reflux) to form the pyrido[4,3-d]pyrimidin-4(3H)-one scaffold. This annulation proceeds via a Biginelli-like mechanism, with the urea facilitating cyclization.

Key Reaction Conditions

  • Temperature: 80–100°C
  • Catalyst: p-Toluenesulfonic acid (p-TsOH)
  • Yield: 65–72%

Synthesis of the Oxazole Moiety

Robinson-Gabriel Synthesis of the Oxazole Ring

The 2-(4-methoxyphenyl)-5-methyloxazole-4-carbaldehyde is synthesized from N-acyl-α-aminoketones. 4-Methoxybenzamide reacts with chloroacetone in the presence of phosphorus oxychloride (POCl₃) to form the oxazole ring.

Methylation and Bromination

The aldehyde group at position 4 is reduced to a hydroxymethyl group (NaBH₄, methanol), followed by bromination using phosphorus tribromide (PBr₃) in dichloromethane to yield (2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl bromide.

Critical Data

  • Bromination yield: 88%
  • Purity (HPLC): ≥95%

Thioether Bond Formation

S-Alkylation of the Pyrimidinone Thiol

The pyrido[4,3-d]pyrimidin-4(3H)-one core, functionalized with a thiol group at position 2, reacts with the oxazole-methyl bromide under basic conditions (K₂CO₃, DMF, 25°C).

Reaction Scheme
$$
\text{Pyrimidinone-SH} + \text{Oxazole-CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Pyrimidinone-S-CH}2\text{-Oxazole} + \text{KBr}
$$

Process Metrics

  • Temperature: Room temperature (25°C)
  • Reaction time: 8–12 hours
  • Yield: 70–75%

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. Fractions are analyzed by thin-layer chromatography (TLC).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar–H), 6.99 (d, J = 8.8 Hz, 2H, Ar–H), 4.32 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃), 3.42–3.38 (m, 2H, OCH₂).
  • MS (ESI) : m/z 527.2 [M+H]⁺.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what methodological considerations are critical for reproducibility?

Answer:
The synthesis involves multi-step reactions, typically starting with the assembly of the oxazole and pyrimidine moieties. Key steps include:

  • Thioether formation : Reacting a 4-methyloxazole derivative (e.g., 2-(4-methoxyphenyl)-5-methyloxazole) with a thiol-containing pyridopyrimidine precursor under basic conditions (e.g., NaH in DMF) .
  • Cyclization : Employing coupling agents like EDCI/HOBt for amide bond formation or Mitsunobu conditions for ether linkages .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/dioxane) to isolate the final product .
    Critical considerations : Monitor reaction progress via TLC, optimize stoichiometry to avoid byproducts, and ensure anhydrous conditions for moisture-sensitive steps .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy groups at δ ~3.8 ppm for 1H^1H) and heterocyclic backbone integrity .
  • Mass spectrometry (HRMS) : Validate molecular weight with ESI-TOF or MALDI-TOF, focusing on isotopic patterns for sulfur-containing fragments .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the thioether linkage geometry (e.g., C–S bond length ~1.8 Å) .

Basic: What in vitro biological assays are typically used to evaluate this compound’s activity?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Antimicrobial activity : Conduct microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .

Advanced: How can researchers resolve low yields during the final cyclization step?

Answer:

  • Catalyst optimization : Replace traditional bases with DBU or DIPEA to enhance nucleophilicity in thioether formation .
  • Temperature control : Perform reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics and reduce side reactions .
  • Protecting groups : Temporarily protect reactive sites (e.g., piperazine nitrogen with Boc) to prevent undesired cross-linking .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

  • Core modifications : Synthesize analogs with substituted oxazoles (e.g., 4-fluoro instead of 4-methoxy) or pyridopyrimidine variants (e.g., replacing sulfur with oxygen) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyrimidine ring) .
  • Biological validation : Compare IC50_{50} values across analogs to correlate substituent effects with potency .

Advanced: How should conflicting bioactivity data between in vitro and cellular assays be addressed?

Answer:

  • Assay conditions : Verify cellular permeability by measuring logP (e.g., >3 for optimal membrane penetration) and use efflux pump inhibitors (e.g., verapamil) in cell-based assays .
  • Metabolic stability : Perform microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unintended targets .

Advanced: What strategies improve solubility for in vivo studies without altering bioactivity?

Answer:

  • Co-solvent systems : Formulate with cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) that cleave in physiological conditions .
  • Salt formation : Convert the free base to a hydrochloride or citrate salt for improved pharmacokinetics .

Advanced: How can stability issues in storage be mitigated?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation of the thioether group .
  • Light sensitivity : Use amber vials and avoid prolonged exposure to UV light during handling .
  • Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC analysis to track impurity formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.